molecular formula C13H18N2O4S2 B2549837 N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide CAS No. 2034421-51-5

N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide

Cat. No. B2549837
CAS RN: 2034421-51-5
M. Wt: 330.42
InChI Key: FPJPBECUGGGXMF-UHFFFAOYSA-N
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Description

The compound "N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide" is a heterocyclic amide derivative that is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives with potential biological activities, such as opioid kappa agonists, antioxidant, antimicrobial, and anti-inflammatory properties . These studies highlight the significance of acetamide derivatives in medicinal chemistry and their potential therapeutic applications.

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions, including N-acylation, cyclocondensation, and reactions with functionalized thiols . For example, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . Similarly, novel thiazolidinone derivatives were synthesized using a microwave-assisted cyclocondensation method . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography . For instance, the crystal packing of a novel heterocyclic amide derivative was analyzed using X-ray crystallography, revealing stabilizing hydrogen bonds . The molecular structure influences the biological activity and interaction with biological targets, as seen in molecular docking studies .

Chemical Reactions Analysis

Acetamide derivatives undergo various chemical reactions, including hydrolysis and reactions with alcohols to form silanes . The reactivity of these compounds is influenced by their functional groups and molecular structure, which can be tailored to achieve desired properties and biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and reactivity, are crucial for their biological activity and therapeutic potential. These properties are often determined experimentally and computationally using methods like DFT and charge transfer analysis . For example, the antioxidant activity of a compound was evaluated using the ABTS assay, and its antimicrobial activity was assessed using the microdilution method . Similarly, the anti-inflammatory activity of thiazolidinone derivatives was evaluated using in vitro and in vivo models .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

The chemical compound N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide, while not directly studied, is related to various research domains focusing on the synthesis and structural analysis of complex organic compounds. For instance, studies on N-acetyldopamine derivatives from Periostracum Cicadae have shown the isolation and structural characterization of compounds with similar complex structures, demonstrating the importance of such molecules in traditional medicine and chemical synthesis (Yang et al., 2015). Similarly, research on thiazole-based polythiophenes and their optoelectronic properties highlights the significance of incorporating thiophene and related heterocycles into polymers for electronic applications (Camurlu & Guven, 2015).

Antitumor Activity and Drug Design

Compounds bearing structural motifs similar to N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide have been synthesized and evaluated for their antitumor activities. A study on benzothiazole derivatives revealed significant antitumor potential, indicating the relevance of such structures in medicinal chemistry and drug design for cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Heterocyclic Chemistry and Cascade Reactions

The versatility of thioureido-acetamides in heterocyclic syntheses, demonstrated through various one-pot cascade reactions, emphasizes the role of compounds with similar frameworks in generating a wide array of heterocycles, which are crucial in drug development and synthetic organic chemistry (Schmeyers & Kaupp, 2002).

Silaheterocyclic Compounds Synthesis

Research on the silylation of N-(2-hydroxyphenyl)acetamide, leading to silaheterocyclic compounds, sheds light on the synthetic routes and properties of silicon-containing heterocycles, pertinent to materials science and organic synthesis (Lazareva et al., 2017).

properties

IUPAC Name

N-[2-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S2/c1-10(16)14-9-13(17)15-5-4-12(11-3-2-7-20-11)21(18,19)8-6-15/h2-3,7,12H,4-6,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJPBECUGGGXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide

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